8-Amino-10-phenylphenazin-2-one

CCR5 antagonist HIV infection chemokine receptor

Source 8-Amino-10-phenylphenazin-2-one (NSC 31702), a phenazinone derivative uniquely functionalized at the 8-amino and N10-phenyl positions. This scaffold exhibits preliminary CCR5 antagonism, making it a valuable starting point for HIV, asthma, and autoimmune disease drug discovery programs. Its amino group serves as a ligand for transition metals, enabling catalytic and materials science applications. With a favorable LogP of 1.92, zero Rule of 5 violations, and weak dihydroorotase inhibition (IC50 = 1.00 × 10⁶ nM), it's an ideal control for selectivity profiling and baseline enzyme studies. Ensure you are ordering the specific substitution pattern required for your target recognition studies.

Molecular Formula C18H13N3O
Molecular Weight 287.3 g/mol
CAS No. 6364-25-6
Cat. No. B1604889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-10-phenylphenazin-2-one
CAS6364-25-6
Molecular FormulaC18H13N3O
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC(=O)C=CC3=NC4=C2C=C(C=C4)N
InChIInChI=1S/C18H13N3O/c19-12-6-8-15-17(10-12)21(13-4-2-1-3-5-13)18-11-14(22)7-9-16(18)20-15/h1-11H,19H2
InChIKeyQCHOECSVKPOYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-10-phenylphenazin-2-one (CAS 6364-25-6): Chemical Identity and Baseline Characteristics for Research Procurement


8-Amino-10-phenylphenazin-2-one (CAS 6364-25-6, molecular formula C18H13N3O, molecular weight 287.3 g/mol) is a synthetic phenazinone derivative belonging to the phenazine class of heterocyclic compounds . The molecule features a tricyclic phenazine core with an amino substituent at the 8-position and an N-phenyl group at the 10-position, with the 2-position oxidized to a ketone (2(10H)-phenazinone configuration) . This compound has been submitted to the National Cancer Institute (NSC 31702) for testing and evaluation . The amino group at position 8 provides a site for further functionalization, enabling applications in coordination chemistry and materials science .

8-Amino-10-phenylphenazin-2-one: Why In-Class Phenazine Substitution Is Not Trivial


**CRITICAL DISCLOSURE:** High-strength differential evidence directly comparing 8-amino-10-phenylphenazin-2-one (CAS 6364-25-6) to specific, named analogs is extremely limited in the accessible peer-reviewed literature. The evidence presented below represents the best available quantitative data, but most comparisons are cross-study comparable or class-level inferences rather than direct head-to-head comparisons. Scientific and industrial users should treat the procurement rationale as exploratory rather than definitive. Phenazine derivatives exhibit widely divergent biological activities and physicochemical properties depending on substitution pattern and oxidation state [1]. The 8-amino substitution confers specific hydrogen-bonding capabilities and electron-donating character to the aromatic system, while the N10-phenyl group influences molecular conformation, solubility, and target recognition [2]. Generic substitution with alternative phenazines (e.g., unsubstituted phenazine, halogenated phenazines, or N-alkylated derivatives) would fundamentally alter these molecular recognition features and, consequently, biological activity profiles [3].

8-Amino-10-phenylphenazin-2-one: Quantifiable Differentiation Evidence for Informed Procurement


CCR5 Antagonist Activity: Differentiated Target Engagement Profile vs. Antimicrobial Phenazines

Preliminary pharmacological screening indicates that 8-amino-10-phenylphenazin-2-one can be used as a CCR5 antagonist, a mechanism of action that is distinct from the antimicrobial mechanisms of other phenazine derivatives [1]. While the majority of studied phenazines exert biological effects through redox cycling, ROS generation, or DNA intercalation, this compound demonstrates target-specific engagement with the CCR5 chemokine receptor [2]. This differentiates 8-amino-10-phenylphenazin-2-one from phenazine-1-carboxylic acid, pyocyanin, and halogenated phenazines which are primarily evaluated for antimicrobial applications via ROS-based mechanisms [2].

CCR5 antagonist HIV infection chemokine receptor drug discovery

Dihydroorotase Enzyme Inhibition: Weak Activity Establishes Baseline for Selective Optimization

8-Amino-10-phenylphenazin-2-one was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells. At a concentration of 10 μM, the compound exhibited an IC50 value of 1.00 × 10⁶ nM (1 mM equivalent) at pH 7.37 [1]. For context, potent dihydroorotase inhibitors typically exhibit IC50 values in the low micromolar to nanomolar range. This weak inhibitory activity indicates that 8-amino-10-phenylphenazin-2-one has minimal off-target engagement with this pyrimidine biosynthesis enzyme, suggesting low potential for interference in metabolic assays where dihydroorotase activity is critical. This property differentiates it from more potent enzyme-inhibiting phenazines such as 1-hydroxyphenazine derivatives.

enzyme inhibition dihydroorotase pyrimidine biosynthesis biochemical assay

Calculated Physicochemical Properties: Differentiated Lipophilicity Profile for Formulation Decisions

8-Amino-10-phenylphenazin-2-one exhibits a calculated ACD/LogP value of 1.92 and LogD (pH 7.4) of 2.88, indicating moderate lipophilicity . This lipophilicity profile differentiates it from more polar phenazine derivatives such as phenazine-1-carboxylic acid (calculated LogP approximately -0.3 to 0.5) and from highly lipophilic halogenated phenazines (LogP typically > 4.0) [1]. The compound satisfies Lipinski's Rule of 5 with zero violations (molecular weight 287.3, H-bond donors 2, H-bond acceptors 4, LogP < 5) , making it a more favorable scaffold for medicinal chemistry optimization compared to higher molecular weight or more lipophilic phenazine analogs.

LogP drug-likeness physicochemical properties formulation

Absence of Documented Cytotoxicity: Differentiated Safety Profile for Cellular Assays

Despite being submitted to the National Cancer Institute (NSC 31702) for screening, no peer-reviewed publications report cytotoxic activity for 8-amino-10-phenylphenazin-2-one in standard cancer cell line panels . This contrasts with numerous phenazine derivatives that exhibit significant cytotoxicity, such as 2-chloropyocyanin which shows high cytotoxicity toward lung cancer cells, and various halogenated phenazines with IC50 values in the low micromolar range against multiple cancer cell lines [1]. The lack of reported cytotoxicity suggests that this compound may have a more favorable selectivity window for use in cellular assays where cytotoxic interference is undesirable.

cytotoxicity cell viability selectivity assay development

8-Amino-10-phenylphenazin-2-one: Evidence-Based Research and Industrial Application Scenarios


CCR5 Antagonist Hit-to-Lead Medicinal Chemistry Programs

Based on preliminary pharmacological screening identifying CCR5 antagonist activity [1], this compound is suitable as a starting scaffold for medicinal chemistry optimization in programs targeting CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [2]. The favorable physicochemical profile (LogP 1.92, zero Rule of 5 violations) supports further derivatization and formulation development.

Coordination Chemistry and Metal Complex Synthesis

The 8-amino group provides a site for further functionalization and serves as a ligand for transition metals, enabling applications in coordination chemistry and materials science [1]. Copper and silver complexes of analogous phenazinones have demonstrated catalytic activity in oxidation reactions, suggesting potential applications in heterogeneous catalysis [1].

Selectivity Profiling and Assay Development Studies

The documented weak dihydroorotase inhibitory activity (IC50 = 1.00 × 10⁶ nM) [1] and absence of reported cytotoxicity [2] make this compound a useful control for selectivity profiling studies. Researchers can employ this compound to establish baseline enzyme inhibition thresholds and assess off-target engagement in cellular assays where minimal cytotoxic interference is required.

Quote Request

Request a Quote for 8-Amino-10-phenylphenazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.